4-(propan-2-yl)oxane-4-carbaldehyde
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Overview
Description
4-(Propan-2-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxane ring substituted with a propan-2-yl group and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with propan-2-yl groups under controlled conditions. One common method includes the use of oxane-4-carbaldehyde as a starting material, which is then subjected to alkylation with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 4-(Propan-2-yl)oxane-4-carboxylic acid.
Reduction: 4-(Propan-2-yl)oxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the substituent used.
Scientific Research Applications
4-(Propan-2-yl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets, primarily enzymes that catalyze reactions involving aldehydes. The aldehyde group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)oxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Propan-2-yl)oxane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-(Propan-2-yl)oxane-4-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
4-(Propan-2-yl)oxane-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
1522550-67-9 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-propan-2-yloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-8(2)9(7-10)3-5-11-6-4-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
IHDMVHNHXUWILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOCC1)C=O |
Purity |
95 |
Origin of Product |
United States |
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